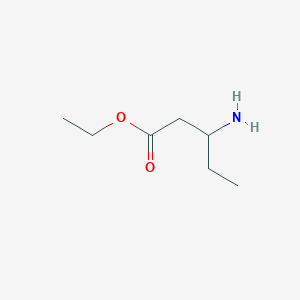

3-Aminopentanoic acid ethyl ester

Description

Significance of Beta-Amino Acid Esters in Organic Synthesis and Chemical Biology

Beta-amino acid esters, the class of compounds to which 3-aminopentanoic acid ethyl ester belongs, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their structural motif, characterized by an amino group attached to the beta-carbon relative to the carbonyl group, imparts unique conformational properties to the molecules that incorporate them. This structural feature is of paramount importance in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation. The incorporation of beta-amino acid esters into peptide backbones can induce specific secondary structures, such as helices and turns, influencing their biological activity.

In chemical biology, these esters serve as versatile tools for probing biological systems. They can be functionalized in various ways, allowing for the introduction of reporter groups, cross-linkers, or other functionalities to study protein-protein interactions, enzyme mechanisms, and other cellular processes. The ester group itself provides a convenient handle for further chemical transformations, making these compounds highly adaptable for a multitude of research applications.

Importance of Chiral this compound Derivatives in Contemporary Research

The presence of a stereocenter at the 3-position of this compound gives rise to two enantiomers: (R)-3-aminopentanoic acid ethyl ester and (S)-3-aminopentanoic acid ethyl ester. The stereochemistry of this center is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. In contemporary research, the ability to synthesize and utilize enantiomerically pure forms of this compound is of utmost importance.

Chiral derivatives of this compound are being explored as key building blocks in the synthesis of pharmaceuticals and other bioactive compounds. For instance, the specific stereoisomer can dictate the binding affinity of a drug candidate to its target receptor. The development of asymmetric synthetic methods to access these chiral derivatives with high enantiomeric purity is a significant area of research. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The use of enzymes, such as lipases and transaminases, has also shown great promise in the enantioselective synthesis of chiral beta-amino acid esters. hmdb.ca

Historical Context and Evolution of Research on the Compound

The study of beta-amino acids and their derivatives has a rich history, with early research focusing on their natural occurrence and fundamental properties. The industrial production of the simplest beta-amino acid, β-alanine, involves the reaction of ammonia (B1221849) with β-propiolactone. nih.gov The synthesis of more complex beta-amino acid esters like this compound has evolved significantly over time.

Early synthetic methods were often non-stereoselective, yielding racemic mixtures of the compound. A significant leap forward came with the development of methods for the asymmetric synthesis of beta-amino acids and their esters. These methods include the addition of enolates to imines, Michael additions, and resolutions of racemic mixtures. Current time information in New York, NY, US. The ongoing evolution of synthetic methodologies continues to make this compound and its derivatives more accessible for a broader range of research applications, from materials science to drug discovery.

Overview of Key Research Areas and Challenges

Current research involving this compound is focused on several key areas. A primary focus is its application in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its incorporation into peptides and other small molecules can lead to compounds with improved pharmacokinetic properties and novel biological activities. nih.gov

Another significant research area is the development of new synthetic methodologies to produce the compound and its derivatives more efficiently and with greater stereocontrol. This includes the exploration of novel catalysts and green chemistry approaches to minimize environmental impact.

Despite the progress, several challenges remain. A major hurdle is the development of cost-effective and scalable methods for the enantioselective synthesis of chiral this compound. Achieving high yields and enantiomeric purities on a large scale is often difficult and expensive. Furthermore, the purification of the final products can be challenging due to their physical properties. Overcoming these challenges will be crucial for the wider adoption of this versatile compound in industrial and academic research.

Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Ethyl 3-aminocrotonate) | Value (Ethyl 3-methylpentanoate) |

| Molecular Formula | C7H15NO2 | C6H11NO2 haui.edu.vn | C8H16O2 nih.gov |

| Molecular Weight | 145.20 g/mol | 129.16 g/mol haui.edu.vn | 144.21 g/mol nih.gov |

| Boiling Point | Data not readily available | 210-215 °C sigmaaldrich.com | 155-156 °C nih.gov |

| Melting Point | Data not readily available | 33-35 °C sigmaaldrich.com | Data not readily available |

| Density | Data not readily available | 1.022 g/mL at 25 °C sigmaaldrich.com | 0.866-0.873 g/mL nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIYALVMFMZSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462190 | |

| Record name | (R)-3-AMINOVALERIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142342-74-3 | |

| Record name | (R)-3-AMINOVALERIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminopentanoic Acid Ethyl Ester and Its Stereoisomers

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic strategies have emerged as powerful tools for the synthesis of chiral amines and amino acid esters. These methods leverage the high selectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. nih.govnih.gov

ω-Transaminase-Mediated Asymmetric Synthesis

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. worktribe.comnih.gov This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones, often achieving high enantiomeric excess and theoretical yields of 100%. nih.govmdpi.com The reversible nature of the transamination reaction, however, can present challenges related to equilibrium limitations and product inhibition. worktribe.comnih.gov

While the direct synthesis of (S)-3-aminopentanoic acid ethyl ester using a transaminase from Burkholderia vietnamiensis is not explicitly detailed in the provided search results, the principles of using (S)-selective ω-transaminases for the synthesis of chiral amines are well-established. worktribe.comnih.gov For instance, a mutant of a ω-transaminase from Hyphomonas neptunium (B1219326) (HBV_MIII) has been successfully used for the asymmetric synthesis of aliphatic β-amino acids with high yield and enantioselectivity. researchgate.net Generally, (S)-selective ω-TAs are employed to convert a prochiral ketone into the corresponding (S)-amine, using an amino donor like L-alanine. nih.gov The reaction is often hampered by product inhibition and an unfavorable thermodynamic equilibrium, which can be addressed by strategies such as product removal. nih.gov

(R)-selective transaminases are crucial for accessing the (R)-enantiomers of chiral amines and their derivatives, which are also important pharmaceutical building blocks. worktribe.comnih.gov The application of (R)-selective ω-TAs has been reported for the synthesis of various chiral amines, including those with challenging structural motifs. worktribe.com For example, an (R)-selective ω-TA from Arthrobacter has been immobilized and used in organic solvents for the synthesis of α-alkoxy- and α-aryloxy acetone (B3395972) derivatives. worktribe.com The identification and engineering of novel (R)-selective transaminases are active areas of research to expand their substrate scope and improve their catalytic efficiency. nih.govnih.gov A patent describes (R)-selective transaminases that preferentially convert the (R)-enantiomer of α-methylbenzylamine, resulting in the enrichment of the (S)-enantiomer. google.com

The industrial applicability of many wild-type ω-transaminases is often limited by their low activity towards non-natural or bulky substrates. nih.govresearchgate.net To overcome these limitations, protein engineering strategies are employed to enhance enzyme activity and stability. nih.govnih.gov Computational design and directed evolution are powerful tools to expand the substrate scope of ω-TAs. nih.gov For instance, a combination of virtual screening and site-directed mutagenesis has been used to evolve a ω-transaminase from Aspergillus terreus for enhanced activity towards non-natural substrates. nih.gov Similarly, the activity and thermostability of an (R)-selective transaminase from Aspergillus terreus have been improved through in silico design and the introduction of disulfide bonds. asm.org These engineering efforts focus on modifying the active site to better accommodate bulky substrates and improve the stability of the enzyme-substrate complex. nih.govacs.org

Table 1: Examples of Engineered ω-Transaminases and Their Improved Properties

| Enzyme Origin | Target Substrate/Reaction | Engineering Strategy | Improved Property |

| Aspergillus terreus | Non-natural bulky amines | Virtual screening, site-directed mutagenesis | Enhanced activity and stability nih.gov |

| Fodinicurvata sediminis | (R)-3-aminobutanol synthesis | Active site reshaping, consensus sequence strategy | 7.95-fold greater catalytic efficiency, increased thermostability nih.gov |

| Pseudomonas jessenii | Bulky amines | Computational redesign | Expanded substrate scope nih.gov |

| Bacillus megaterium | (S)-1-(3-methoxyphenyl)ethylamine | Machine learning, rational design, directed evolution | Increased conversion rate and thermostability acs.orgacs.org |

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. amazonaws.comrsc.org ω-Transaminases are effective catalysts for the kinetic resolution of racemic amines and amino acid esters. researchgate.netamazonaws.com In this process, the enzyme selectively converts one enantiomer of the racemate into a different compound, allowing for the separation of the unreacted, enantiomerically pure substrate. For example, an (S)-selective ω-transaminase can be used to resolve a racemic amine, where the (S)-enantiomer is converted to a ketone, leaving the (R)-enantiomer in high enantiomeric excess. rsc.org To drive the reaction to completion, the ketone product is often removed from the reaction mixture. amazonaws.com Dynamic kinetic resolution (DKR) is an even more powerful approach where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov

Lipase-Catalyzed Esterification and Transesterification

Lipases are versatile enzymes that can catalyze esterification and transesterification reactions with high regio- and stereoselectivity under mild conditions. nih.govresearchgate.net They are particularly useful for the synthesis and resolution of chiral esters. nih.gov

Lipase-catalyzed esterification is a common method for producing esters from a carboxylic acid and an alcohol. researchgate.net This reaction is often performed in organic solvents to shift the equilibrium towards ester formation. ias.ac.in Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently used for this purpose. nih.govmdpi.com

Transesterification, the exchange of the alcohol or acid moiety of an ester, is another valuable application of lipases. researchgate.net This can be used for the synthesis of specific esters or for the resolution of racemic alcohols or esters. For instance, lipase-catalyzed transesterification has been employed for the regioselective acylation of various compounds, including sugars and nucleosides. ias.ac.in While direct examples for 3-aminopentanoic acid ethyl ester are not prominent, the synthesis of other β-amino acid esters has been demonstrated through lipase-catalyzed Michael addition of aromatic amines to acrylates in continuous-flow microreactors. mdpi.com Furthermore, the resolution of racemic β-amino acid esters has been achieved with high enantioselectivity using lipases. mdpi.comresearchgate.net

Stereoselective Chemical Synthesis

While biocatalytic methods offer elegance and selectivity, chemical synthesis remains a cornerstone for the production of β-amino esters, providing versatility and access to a wide range of structural analogues.

The creation of the chiral center at the C3 position of this compound with high enantioselectivity is a primary goal of asymmetric synthesis. Various strategies have been developed to achieve this, often relying on the use of chiral auxiliaries, catalysts, or starting materials.

One common approach is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, where the stereochemical outcome is controlled by a chiral catalyst, such as a metal complex with a chiral ligand. Asymmetric hydrogenation of a corresponding enamine or β-enamino ester is another powerful method. Furthermore, the asymmetric alkylation of enolates derived from esters bearing a chiral auxiliary can establish the desired stereocenter. While direct asymmetric syntheses of this compound are not abundantly reported, the methodologies developed for other β-amino esters are broadly applicable. rsc.orgrsc.org For instance, the synthesis of chiral amino carboxylic-phosphonic acid derivatives has been achieved through catalytic asymmetric allylation and Strecker reactions, highlighting the power of these methods in creating chiral amino acid frameworks. scispace.com

| Asymmetric Strategy | Key Reagent/Catalyst | Substrate Type | Product Type |

| Catalytic Asymmetric Conjugate Addition | Chiral metal-ligand complex | α,β-Unsaturated ester | Chiral β-amino ester |

| Asymmetric Hydrogenation | Chiral rhodium or ruthenium catalyst | β-Enamino ester | Chiral β-amino ester |

| Chiral Auxiliary-Mediated Alkylation | Evans auxiliary, pseudoephedrine | Ester enolate | Chiral β-amino ester |

| Asymmetric Strecker Reaction | Chiral catalyst (e.g., cinchonidine) | α-Ketimino-phosphonates | Enantioenriched α-amino nitriles scispace.com |

In cases where the substrate already contains one or more stereocenters, controlling the formation of the new stereocenter at the C3 position relative to the existing ones becomes a diastereoselective challenge. This is particularly relevant for the synthesis of more complex molecules that incorporate the 3-aminopentanoic acid moiety.

Diastereoselectivity can be controlled through substrate-controlled or reagent-controlled methods. In substrate-controlled reactions, the existing stereocenter(s) in the molecule direct the approach of the incoming reagent to one face of the molecule over the other. In reagent-controlled reactions, a chiral reagent or catalyst dictates the stereochemical outcome, often overriding the directing effect of the substrate's existing chirality.

For example, the diastereoselective reduction of a β-keto group in a molecule with a pre-existing stereocenter can be controlled by the choice of reducing agent. Similarly, the addition of a nucleophile to an imine derived from a chiral aldehyde or amine can proceed with high diastereoselectivity. The synthesis of α-hydroxy-β-amino acid derivatives has been achieved with high diastereoselection through a three-component condensation reaction, demonstrating the feasibility of controlling multiple stereocenters in a single operation. acs.orgnih.gov Furthermore, biocatalytic dynamic kinetic resolution has been employed for the synthesis of β-branched aromatic amino acids, establishing two contiguous stereocenters with complete diastereocontrol. chemrxiv.orgnih.gov

| Diastereoselective Method | Key Feature | Example Application |

| Substrate-Controlled Addition | Existing chiral center directs the approach of a reagent. | Reduction of a chiral β-keto ester. |

| Reagent-Controlled Addition | A chiral reagent or catalyst determines the stereochemical outcome. | Asymmetric hydrogenation of a chiral enamine. |

| Three-Component Condensation | Formation of multiple stereocenters in one pot with high diastereoselectivity. | Synthesis of syn α-hydroxy-β-amino esters. nih.gov |

| Dynamic Kinetic Resolution | Biocatalytic transamination to set two contiguous stereocenters with high diastereo- and enantioselectivity. | Synthesis of β-branched aromatic α-amino acids. chemrxiv.orgnih.gov |

One-Pot Multicomponent Reactions for Amino Acid Ester Scaffolds

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like amino acid esters from simple starting materials in a single synthetic operation. researchgate.net These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Several MCRs have been developed for the synthesis of β-amino esters. For instance, a three-component reaction involving an aromatic aldehyde, an enolizable ketone or β-keto ester, and a nitrile in the presence of acetyl chloride can efficiently produce β-acetamido esters. organic-chemistry.org Another example is the Mannich-type reaction, where diarylborinic acid esters can catalyze the reaction between secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals to afford β-amino esters. organic-chemistry.org

The Doebner reaction, a well-established MCR, synthesizes quinoline (B57606) derivatives from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov A key intermediate in one proposed mechanism is formed through a Michael addition of the aniline (B41778) to an α,β-unsaturated carbonyl compound, highlighting a pathway relevant to β-amino acid derivative synthesis. nih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Mannich-type Reaction | Secondary amines, aldehydes, ketene silyl acetals | Diarylborinic acid esters | β-Amino esters | organic-chemistry.org |

| Three-component coupling | Aromatic aldehyde, enolizable ketone/β-keto ester, nitrile | Acetyl chloride | β-Acetamido esters | organic-chemistry.org |

| Doebner Reaction (intermediate step) | Aniline, aldehyde, pyruvic acid | - | β-Amino acid derivative intermediate | nih.gov |

| Metal Iodide-Promoted Reaction | Cyclopropyl ketones, aldehydes, secondary amines | Metal iodide | α-Substituted α,β-enones | nih.gov |

Conventional Organic Synthesis Pathways

The direct esterification of a carboxylic acid with an alcohol is a fundamental and widely used method for synthesizing esters. chemguide.co.uklibretexts.orglibretexts.org This reaction, known as Fischer esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, the ester is often distilled off as it forms, especially for smaller, more volatile esters like ethyl ethanoate. chemguide.co.ukchemguide.co.uk

For the synthesis of this compound, 3-aminopentanoic acid would be heated with ethanol (B145695) in the presence of an acid catalyst. chemguide.co.uklibretexts.org The amino group in the starting material exists in a zwitterionic form, which can limit its reactivity. Therefore, the esterification is often carried out in the presence of an acid like HCl, which protonates the amino group, forming the amino acid ester hydrochloride salt. scielo.br

A common and effective method for preparing amino acid esters involves the use of thionyl chloride (SOCl₂) in an alcohol solvent. google.comnih.govmdpi.com This approach is advantageous as it avoids the need for protecting the amino group. researchgate.net The reaction of an amino acid with thionyl chloride in an alcohol, such as ethanol, directly yields the corresponding amino acid ester hydrochloride. scielo.brgoogle.com

The general procedure involves adding thionyl chloride dropwise to a suspension of the amino acid in the alcohol at a controlled temperature. researchgate.net A patent describes a method for producing amino acid ester hydrochlorides by continuously or intermittently adding thionyl chloride to a mixture of the amino acid and alcohol at an internal temperature of 20°C or higher, which allows the reaction to proceed gently. google.com After the reaction is complete, the solvent is evaporated to yield the crude ester hydrochloride, which can then be purified. scielo.br This method has been successfully applied to a wide range of natural and non-natural amino acids. nih.govmdpi.com

Computational studies have been conducted to understand the mechanism of the reaction between β-amino alcohols and thionyl chloride, which can lead to different products depending on the reaction conditions. researchgate.net One key step in the formation of the desired chloro-aminoalkane is the quaternization of the nitrogen atom. researchgate.net

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for synthesizing β-amino esters. illinois.edursc.org This reaction can be performed under various conditions, including solvent-free and with or without a catalyst. rsc.org For example, an efficient and environmentally friendly process for the synthesis of β-amino carbonyl compounds has been developed using a solvent-free aza-Michael addition reaction in the absence of a catalyst. rsc.org

Various catalysts have been employed to promote the aza-Michael reaction, including Lewis acids and organocatalysts. nih.govresearchgate.net In some cases, the reaction can be performed using the hydrochloride salt of the amino acid ester itself as a catalyst. google.com Lipases have also been utilized as biocatalysts for the Michael addition of aromatic amines to acrylates in a continuous-flow system, offering a green and efficient route to β-amino acid esters. mdpi.com

The versatility of the aza-Michael addition allows for the synthesis of a wide range of β-amino esters with good yields and, in the case of asymmetric synthesis, high enantioselectivities. nih.govresearchgate.net

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Direct, fundamental method | Reversible reaction, may require removal of water | chemguide.co.ukmasterorganicchemistry.com |

| Alcoholysis with Thionyl Chloride | Amino acid, alcohol, thionyl chloride | Good yields, no need for amino group protection | Use of corrosive and hazardous thionyl chloride | google.comresearchgate.net |

| Aza-Michael Addition | Amine, α,β-unsaturated ester | Atom-economical, can be performed under mild/green conditions | May require a catalyst for some substrates | rsc.orgmdpi.com |

Green Chemistry Considerations in Synthesis

In the pursuit of more environmentally benign synthetic methods, the use of amino acids and their derivatives as catalysts has gained significant attention. Amino acid salts, for example, have been shown to be effective catalysts in various asymmetric reactions. researchgate.net L-phenylalanine lithium salt has been used to catalyze the asymmetric Michael addition of α-branched aldehydes to nitroalkenes. researchgate.net

Furthermore, amino acid ester salts themselves can act as catalysts. For instance, the aminolysis of esters, a reaction to form amides, can be catalyzed by 6-halo-2-pyridones, which act as bifunctional Brønsted acid/base catalysts. nih.gov This method has been successfully applied to the synthesis of dipeptides from amino acid methyl or benzyl (B1604629) esters, maintaining high enantiomeric purity. nih.gov The catalytic use of naturally occurring substances like amino acids and their simple derivatives aligns with the principles of green chemistry by employing renewable and often less toxic reagents. researchgate.net The combination of phosphotungstic acid and basic amino acids has also been explored to create acid-base bifunctional catalysts for biodiesel production, demonstrating the potential of amino acid-based catalysts in industrial applications. eeer.org

Solvent Selection and Reaction Medium Optimization for Sustainable Production

The pursuit of sustainable chemical manufacturing necessitates a critical evaluation of every component of a synthetic process, with solvent selection and reaction medium optimization being paramount. The choice of solvent not only influences reaction rates, yields, and selectivities but also has significant environmental and economic implications. In the context of the synthesis of this compound and its stereoisomers, a shift towards greener and more efficient reaction media is a key focus of contemporary research. This section explores the critical aspects of solvent selection and the optimization of the reaction environment to foster sustainable production methodologies.

The ideal solvent for the synthesis of this compound should exhibit a favorable profile across several key criteria: high product yield and purity, minimal environmental impact, inherent safety, and cost-effectiveness. Traditional organic solvents, while often effective in facilitating chemical transformations, are increasingly being scrutinized due to their volatility, toxicity, and non-renewable origins. Consequently, the exploration of alternative solvents and reaction conditions is a important area of investigation.

Research into the synthesis of structurally related β-amino esters has provided valuable insights into the effects of different solvents on reaction outcomes. A study on the synthesis of ethyl 3-aminocrotonate, an analogue of this compound, systematically investigated the influence of various solvents on the reaction yield. haui.edu.vnresearchgate.net The findings from this study offer a strong foundation for solvent selection in the synthesis of the target compound.

The investigation utilized a range of common organic solvents, including alcohols, aprotic polar solvents, and non-polar aromatic solvents, as well as a solvent-free approach. The results, as summarized in the table below, demonstrate the profound impact of the reaction medium on the efficiency of the synthesis.

Table 1: Effect of Solvent on the Yield of a Structurally Related β-Amino Ester

| Solvent | Yield (%) |

|---|---|

| Methanol (B129727) | 92.1 |

| Ethanol | 84.4 |

| Isopropyl alcohol | 73.7 |

| t-Butanol | 74.3 |

| Acetonitrile | 68.6 |

| Benzene | 52.8 |

| Toluene | 50.9 |

| Solvent-free | 78.3 |

Data adapted from a study on the synthesis of ethyl 3-aminocrotonate. researchgate.net

The data clearly indicates that protic solvents, particularly methanol and ethanol, are highly effective for this type of transformation, affording the highest yields. haui.edu.vnresearchgate.net Methanol, in particular, was identified as the most economical and efficient solvent for the synthesis of ethyl 3-aminocrotonate. haui.edu.vn This is likely due to their ability to solvate the reactants and intermediates effectively, thereby facilitating the reaction. The use of solvent-free conditions also proved to be a viable and more environmentally benign option, providing a respectable yield. researchgate.net

In addition to traditional organic solvents, the principles of green chemistry encourage the use of alternative, more sustainable options. For instance, in a different synthetic context, the use of ethanol as a solvent for the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) was shown to not only act as the reaction medium but also as a reactant in the esterification step. nih.gov This dual role enhances the atom economy of the process.

Furthermore, enzymatic synthesis routes offer another avenue for sustainable production, often employing non-conventional solvent systems. For example, the enzymatic synthesis of ethyl valerate, an ester with a similar alkyl chain length, has been successfully carried out in heptane. nih.gov A comparison with a solvent-free system in this enzymatic process revealed significantly higher conversion rates in the presence of the solvent. nih.gov This highlights that for certain catalytic systems, the complete absence of a solvent may not be the most efficient approach.

The optimization of the reaction medium extends beyond just the choice of solvent. Other factors such as reaction temperature, concentration, and the use of additives can significantly impact the sustainability of the process. For instance, the study on ethyl 3-aminocrotonate also optimized the reaction time, finding that 20 hours at room temperature was optimal when using methanol as the solvent. haui.edu.vn

Applications and Derivatization Strategies in Chemical and Pharmaceutical Sciences

Utilization as a Key Building Block in Complex Molecule Synthesis

The inherent bifunctionality of 3-aminopentanoic acid ethyl ester, possessing both a nucleophilic amino group and an electrophilic ester moiety, positions it as a valuable starting material for the synthesis of more complex molecular architectures.

Precursor for Unnatural Amino Acids and Their Derivatives

Unnatural amino acids are crucial components in medicinal chemistry, often incorporated into pharmaceuticals to enhance efficacy, metabolic stability, or to probe biological mechanisms. nih.govnih.gov β-amino acids, in particular, are foundational for building β-peptides and peptidomimetics, which can adopt stable secondary structures. byjus.com

While numerous methods exist for synthesizing unnatural amino acids byjus.com, specific documented instances of using this compound as a direct precursor for other unnatural amino acids are not prevalent in the reviewed literature. Theoretically, the ethyl and propyl groups on its backbone could be further functionalized, or the core structure could be modified through reactions involving the amine or ester groups to generate novel amino acid derivatives. However, detailed research findings for such transformations originating specifically from this compound are not widely reported.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Analogues

The incorporation of β-amino acid motifs is a recognized strategy in drug development, contributing to a range of pharmacological activities. These structures are key components in various therapeutic agents.

Although β-amino acids as a class are important for synthesizing APIs, the role of this compound as a specific intermediate in the synthesis of known active pharmaceutical ingredients is not explicitly detailed in the accessible scientific literature. Its potential lies in its ability to be integrated into larger molecules, where the β-amino pentanoic acid backbone could confer specific conformational constraints or act as a spacer, features that are often desirable in drug design.

Role in the Elaboration of Heterocyclic Systems and Cyclic Amines

The intramolecular cyclization of amino esters is a fundamental strategy for constructing nitrogen-containing heterocyclic systems. Depending on the reaction conditions and the relative positions of the functional groups, various ring systems can be accessed. For a β-amino ester like this compound, intramolecular aminolysis (the attack of the amine on the ester carbonyl) would theoretically lead to the formation of a four-membered ring, a β-lactam (azetidin-2-one).

β-Lactams are a cornerstone of antibiotic chemistry and are valuable intermediates in organic synthesis. General methods for lactam synthesis include the cyclization of amino acids or their esters. While this pathway is chemically feasible for this compound, specific studies detailing this transformation and its efficiency are not prominently featured in the literature. Similarly, its use in synthesizing larger heterocyclic systems, which would require reaction with other bifunctional molecules, is not well-documented.

Development of Functionalized Derivatives

The modification of the core this compound structure through reactions at its amino or ester group allows for the creation of a diverse library of functionalized derivatives.

Synthesis of Amino Acid Analogues with Modified Backbone Structures (e.g., Azetidine (B1206935) and Oxetane (B1205548) Derivatives)

Azetidines and oxetanes are small, strained cyclic compounds that are increasingly used as building blocks in medicinal chemistry to explore novel chemical space. The synthesis of amino acid analogues containing these strained rings can lead to compounds with unique conformational properties.

Numerous synthetic routes to azetidine-containing amino acids have been developed, often involving multi-step sequences starting from precursors like epoxy amines or other functionalized building blocks. However, the literature lacks specific examples where this compound is used as the starting material to construct azetidine or oxetane derivatives. Such a synthesis would likely require significant modification of the pentanoic acid backbone before cyclization.

Preparation of Amide Derivatives via Aminolysis Reactions

The reaction of an ester with an amine to form an amide, known as aminolysis, is a fundamental and widely used transformation. This reaction can be applied to this compound to generate a variety of amide derivatives. By reacting the ester with different primary or secondary amines, the R-group of the resulting amide can be systematically varied.

This reaction is generally applicable to esters, and enzymatic methods have also been developed to facilitate amide synthesis via aminolysis under mild conditions. The resulting amides of 3-aminopentanoic acid could serve as intermediates for further synthesis or as final target molecules in discovery programs. For instance, the synthesis of amide derivatives of other scaffolds has been shown to yield compounds with interesting biological activities. A hypothetical reaction scheme is presented below.

Table 1: Hypothetical Aminolysis of this compound

| Reactant Amine (H-NR¹R²) | Expected Amide Product |

| Ammonia (B1221849) (NH₃) | 3-Aminopentanamide |

| Methylamine (CH₃NH₂) | 3-Amino-N-methylpentanamide |

| Diethylamine ((CH₃CH₂)₂NH) | 3-Amino-N,N-diethylpentanamide |

This table represents theoretically feasible reactions based on general chemical principles of aminolysis, not specific, documented experimental results.

Incorporation into Peptidomimetics and Other Bioactive Scaffolds

The incorporation of β-amino acids, such as 3-aminopentanoic acid, and their derivatives like the ethyl ester, is a cornerstone strategy in the field of peptidomimetics. Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with enhanced properties, such as improved stability and oral bioavailability. researchgate.net The primary advantage of using β-amino acids is that the resulting β-peptides often exhibit remarkable resistance to degradation by proteases, the enzymes that rapidly break down natural peptides in the body. peptide.comnih.gov

The synthesis of these modified peptides often begins with β-amino acid building blocks, which can be prepared through various methods, including the Arndt-Eistert homologation of α-amino acids. illinois.edu These β-amino acid units, including structures like 3-aminopentanoic acid, are then incorporated into peptide chains using solid-phase peptide synthesis (SPPS), a standard method for building peptides. nih.govnih.gov The additional carbon atom in the backbone of β-amino acids, compared to their α-amino acid counterparts, leads to unique secondary structures, such as various helices (8-helix, 10-helix, 12-helix) and sheet-like arrangements. nih.govwikipedia.org

This structural diversity allows for the creation of bioactive scaffolds that can mimic the turns and helical structures of natural peptides, which are often crucial for biological activity. nih.gov By strategically replacing α-amino acids with β-amino acids, researchers can design peptidomimetics with tailored functions, including enzyme inhibitors and receptor agonists, while overcoming the inherent instability of natural peptides. nih.govnih.govpurdue.edu

Research in Drug Metabolism and Metabolite Identification

Formation as an Oxidative Metabolite of Therapeutic Agents (e.g., in Irinotecan (B1672180) Metabolism)

The 3-aminopentanoic acid moiety is a key structural component of a major metabolite of the chemotherapeutic agent irinotecan (also known as CPT-11). peptide.comwikipedia.org Irinotecan undergoes complex metabolic processing in the body, primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4. wikipedia.org One of the principal pathways of this metabolism is the oxidation of the piperidino moiety of irinotecan.

This oxidative process leads to the formation of several metabolites, most notably 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin, commonly abbreviated as APC. wikipedia.orgnih.gov APC is thus an oxidative metabolite where the piperidine (B6355638) ring has been opened and converted into a 5-aminopentanoic acid side chain. Another related oxidative metabolite formed is NPC (7-ethyl-10-[4-amino-1-piperidino] carbonyloxycamptothecin). nih.govwikipedia.org Both APC and NPC are considered less active than irinotecan's primary active metabolite, SN-38. nih.gov However, NPC can be further converted to the highly potent SN-38 by carboxylesterases, linking this oxidative pathway back to the drug's core mechanism of action. nih.govwikipedia.org

Table 1: Key Metabolites in the Irinotecan Pathway

| Compound Name | Abbreviation | Role in Metabolism |

|---|---|---|

| Irinotecan | CPT-11 | Prodrug, substrate for CES and CYP3A4 enzymes. wikipedia.orgethz.ch |

| 7-ethyl-10-hydroxycamptothecin | SN-38 | Highly potent active metabolite, formed by carboxylesterase (CES) hydrolysis of CPT-11. ethz.ch |

| 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin | APC | Major oxidative metabolite of CPT-11, formed by CYP3A4. wikipedia.orgnih.gov |

| 7-ethyl-10-[4-amino-1-piperidino] carbonyloxycamptothecin | NPC | Oxidative metabolite of CPT-11, formed by CYP3A4; can be converted to SN-38 by CES. nih.govwikipedia.org |

Substrate Profiling for Carboxylesterases and Other Metabolizing Enzymes

Carboxylesterases (CES) are a critical class of enzymes involved in the metabolism of many drugs that contain ester, amide, or carbamate (B1207046) groups. nih.govwikipedia.org They are responsible for the bioactivation of the prodrug irinotecan (CPT-11) into its active form, SN-38. ethz.ch Research has also focused on whether the oxidative metabolites of irinotecan, particularly APC (which contains the aminopentanoic acid structure) and NPC, can also serve as substrates for these enzymes to produce SN-38.

Studies using purified human carboxylesterase isoenzymes—CES1A1, CES2, and the less-studied CES3—have demonstrated significant differences in their ability to hydrolyze these compounds. peptide.comwikipedia.org While irinotecan (CPT-11) and NPC are effectively hydrolyzed by CES2, the APC metabolite is a very poor substrate for all three tested isoenzymes. wikipedia.org The catalytic efficiency of CES2 for hydrolyzing APC was found to be exceptionally low. peptide.comwikipedia.org This indicates that once irinotecan is metabolized to APC via the oxidative pathway, it is unlikely to be efficiently converted to the active SN-38 by these major carboxylesterases. wikipedia.org The relative hydrolytic activity of the enzymes for all three substrates (CPT-11, NPC, and APC) was determined to be CES2 > CES1A1 >> CES3. peptide.comwikipedia.org

Table 2: Catalytic Efficiency of Human Carboxylesterases on Irinotecan and its Metabolites

| Substrate | Enzyme | Catalytic Efficiency (min⁻¹ µM⁻¹) | Substrate Quality |

|---|---|---|---|

| Irinotecan (CPT-11) | CES2 | 0.012 wikipedia.org | High |

| NPC | CES2 | 0.005 wikipedia.org | Good |

| APC | CES2 | 0.000015 peptide.comwikipedia.org | Very Poor |

| Irinotecan (CPT-11) | CES1A1 | Lower than CES2 peptide.comwikipedia.org | Moderate |

| Irinotecan (CPT-11) | CES3 | 20- to 2000-fold less than CES1A1 and CES2 peptide.comwikipedia.org | Very Poor |

Emerging Research Directions and Future Perspectives for 3 Aminopentanoic Acid Ethyl Ester

The synthesis and application of β-amino acid esters, including 3-aminopentanoic acid ethyl ester, are poised for significant advancement, driven by innovations in biotechnology, computational science, and process engineering. These emerging fields promise to deliver more efficient, sustainable, and versatile methods for producing these valuable chemical building blocks.

Q & A

Q. What are the established synthetic routes for 3-aminopentanoic acid ethyl ester, and how do reaction conditions influence yield and purity?

The compound can be synthesized via:

- Benzylamine addition to α,β-unsaturated acids followed by catalytic hydrogenolysis (e.g., using 20% Pd/C under H₂), yielding racemic 3-aminopentanoic acid, which is subsequently esterified .

- Enzymatic resolution of racemic mixtures using Candida antarctica lipase-A, which selectively acylates one enantiomer, achieving enantiomeric excess (e.g., >99% ee for (R)-isomers) .

Q. Key considerations :

- Catalyst selection : Pd/C for hydrogenolysis vs. lipases for chiral resolution.

- Solvent systems : Methanol or ethanol for esterification; tert-amyl alcohol for enzymatic reactions.

- Yield optimization : Hydrogenolysis typically achieves >80% yield, while enzymatic resolution may require iterative cycles for high purity.

Q. What analytical methods are recommended for structural confirmation and enantiomeric purity assessment?

- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure (e.g., ethyl ester peak at δ 1.2–1.4 ppm for -CH₂CH₃ and δ 4.1–4.3 ppm for -COOCH₂CH₃) .

- Chiral HPLC : Use macrocyclic glycopeptide-based columns (e.g., Chirobiotic T or TAG) with mobile phases like methanol/water + 0.1% triethylamine to resolve enantiomers. Retention times and peak areas quantify ee% .

- GC-MS : Validate purity via fragmentation patterns (e.g., m/z 116 for the ethyl ester moiety) and compare with reference libraries .

Advanced Research Questions

Q. How can biocatalytic methods (e.g., ω-transaminases) improve the synthesis of enantiopure this compound?

- Enzymatic amination : ω-Transaminases catalyze the transfer of amino groups to ketone precursors (e.g., ethyl levulinate), directly yielding (S)-3-aminopentanoic acid ethyl ester with >99% ee .

- Kinetic resolution : Use transaminases with glyoxylate as an amino acceptor to resolve racemic mixtures, achieving optically pure amines or esters .

Q. Methodological challenges :

- Substrate specificity : Screen enzymes for activity toward non-natural substrates.

- Cofactor recycling : Optimize NADPH/NADH regeneration systems to sustain reaction efficiency.

Q. What strategies address contradictions in chiral separation efficiency across different HPLC columns?

- Column selectivity : Chirobiotic T (teicoplanin) vs. TAG (teicoplanin aglycone) columns exhibit varied enantioselectivity due to differences in pore size (110 Å vs. 300 Å) and stationary phase interactions. TAG columns may better resolve bulkier substituents .

- Mobile phase tuning : Adjust pH (e.g., acetic acid additives) and organic modifier ratios (methanol vs. acetonitrile) to enhance resolution.

Q. Example data :

| Column Type | Resolution (Rs) | Retention Time (min) |

|---|---|---|

| Chirobiotic T | 1.5 | 12.3 |

| Chirobiotic TAG | 2.8 | 18.7 |

Q. How can the acid value of this compound be minimized during enzymatic biodiesel synthesis?

- Complex enzyme systems : Combine lipases (e.g., Thermomyces lanuginosus) with esterases to hydrolyze residual free fatty acids, reducing acid value to ≤0.5 mg KOH/g .

- Post-synthesis purification : Use molecular distillation (120°C, 50 Pa) to isolate the ethyl ester from acidic byproducts .

Q. Critical parameters :

- Temperature : Excessive heat degrades enzyme activity.

- Water content : <0.1% minimizes side hydrolysis.

Q. What pharmacological profiling methods are applicable to this compound derivatives?

- ADMET profiling : Use in silico tools (e.g., ETCM database) to predict absorption, toxicity, and metabolic stability. Key parameters include LogP (lipophilicity) and polar surface area (PSA) .

- Target validation : Screen against neurodegenerative disease targets (e.g., monoamine oxidases) using kinetic assays .

Methodological Challenges and Data Interpretation

Q. How to resolve discrepancies in reported ee% values between enzymatic and chemical synthesis?

Q. What advanced techniques characterize degradation products under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.